Metaphosphoric acid

Description

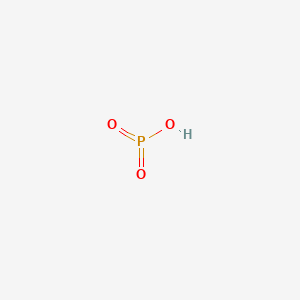

Structure

3D Structure

Properties

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO3, HO3P | |

| Record name | Metaphosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metaphosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13566-25-1 (Parent) | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10893985 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS] | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10343-62-1, 37267-86-0 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Metaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphosphoric acid, a polymeric oxoacid of phosphorus, exists as a glassy, colorless solid and is a highly effective dehydrating and phosphorylating agent.[1] This technical guide provides a comprehensive overview of the primary methods for its synthesis and the analytical techniques employed for its characterization. Detailed experimental protocols for both the thermal dehydration of orthophosphoric acid and the controlled hydration of phosphorus pentoxide are presented. Furthermore, this guide outlines the principles and expected outcomes of various characterization methods, including ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (³¹P-MAS-NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray Diffraction (XRD), and Thermogravimetric/Differential Thermal Analysis (TGA/DTA). The quantitative data associated with these techniques are summarized in structured tables for clarity and comparative analysis. Visual representations of the synthesis workflows and the interplay of characterization methodologies are provided through Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Synthesis of this compound

This compound is typically prepared as a polymeric mixture of repeating (HPO₃)ₙ units. The two predominant methods for its synthesis are the thermal dehydration of orthophosphoric acid and the controlled hydration of phosphorus pentoxide.[2]

Thermal Dehydration of Orthophosphoric Acid

This method involves the removal of water from orthophosphoric acid at elevated temperatures, leading to the formation of polyphosphoric acids, and ultimately, the glassy this compound.[1][2] Heating orthophosphoric acid to approximately 225°C yields pyrophosphoric acid (H₄P₂O₇), and further heating to temperatures above 316°C results in the formation of this compound.[1]

-

Preparation: Place a known quantity of 85% orthophosphoric acid (H₃PO₄) into a suitable crucible (e.g., porcelain or platinum to withstand high temperatures and the corrosive nature of the acid).[1]

-

Initial Heating: Gently heat the orthophosphoric acid to 100°C to drive off excess water and concentrate the acid.

-

Dehydration to Pyrophosphoric Acid: Gradually increase the temperature to 215-225°C.[1] Maintain this temperature until the evolution of water vapor ceases, indicating the formation of pyrophosphoric acid.

-

Formation of this compound: Increase the temperature to above 316°C.[1] The liquid will become increasingly viscous.

-

Quenching: Once the melt is clear and bubbling has stopped, rapidly cool the crucible by placing it on a heat-resistant surface (e.g., a ceramic tile or a metal block) to quench the melt into a glassy solid. This rapid cooling prevents the reabsorption of moisture and the reversion to other forms of phosphoric acid.

-

Storage: The resulting glassy this compound is highly hygroscopic and should be stored in a desiccator.

Controlled Hydration of Phosphorus Pentoxide

Phosphorus pentoxide (P₄O₁₀) is the anhydride (B1165640) of phosphoric acid. Its reaction with a limited amount of cold water can yield this compound.[2] This reaction is highly exothermic and requires careful control to prevent the formation of orthophosphoric acid.

-

Setup: Place a known amount of phosphorus pentoxide (P₄O₁₀) in a flask cooled in an ice bath.

-

Hydration: Slowly and cautiously add a stoichiometric amount of cold water dropwise to the P₄O₁₀ with vigorous stirring. The molar ratio of H₂O to P₂O₅ should be controlled to favor the formation of this compound (ideally a 1:1 molar ratio for the empirical formula HPO₃).

-

Temperature Control: Maintain the temperature of the reaction mixture below 25°C throughout the addition of water to manage the exothermic reaction.

-

Homogenization: After the addition of water is complete, continue stirring the mixture until a homogenous, viscous liquid or glassy solid is formed.

-

Storage: Store the resulting this compound in a tightly sealed container in a desiccator due to its hygroscopic nature.

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, composition, and thermal properties of the synthesized this compound.

³¹P Magic Angle Spinning Nuclear Magnetic Resonance (³¹P-MAS-NMR) Spectroscopy

Solid-state ³¹P-MAS-NMR is a powerful tool for probing the local environment of phosphorus atoms in amorphous materials like this compound. The chemical shifts in ³¹P NMR are sensitive to the number of bridging oxygen atoms around the phosphorus atom, allowing for the differentiation of various phosphate (B84403) species.

Data Presentation:

| Phosphate Species | Qn Notation | Description | Typical ³¹P Chemical Shift Range (ppm) |

| Orthophosphate | Q⁰ | Isolated PO₄ tetrahedra | ~0 |

| Pyrophosphate (end groups) | Q¹ | PO₄ tetrahedra with one bridging oxygen | -5 to -15 |

| Metaphosphate (middle groups) | Q² | PO₄ tetrahedra with two bridging oxygens | -20 to -30 |

| Ultraphosphate (branching points) | Q³ | PO₄ tetrahedra with three bridging oxygens | -35 to -45 |

Note: Chemical shifts are referenced to 85% H₃PO₄.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of the chemical bonds present in the sample. For this compound, the spectrum is characterized by broad absorption bands due to its amorphous, polymeric nature.

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching vibrations of adsorbed water and P-OH groups |

| ~1640 | H-O-H bending vibrations of adsorbed water |

| ~1260 | P=O asymmetric stretching |

| ~1100 | P-O-P asymmetric stretching |

| ~900 | P-O-P symmetric stretching |

| ~770 | O-P-O bending |

X-ray Diffraction (XRD)

XRD is used to determine the crystallinity of a material. As this compound is typically an amorphous, glassy solid, its XRD pattern is characterized by the absence of sharp Bragg peaks and the presence of a broad "halo" or "hump."

Data Presentation:

| 2θ (degrees) | Observation | Interpretation |

| 20-35 | Broad, diffuse scattering halo | Amorphous (non-crystalline) structure |

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. These techniques provide information about the thermal stability and decomposition of this compound.

Data Presentation:

| Temperature Range (°C) | TGA Observation | DTA Observation | Interpretation |

| 100-200 | Gradual weight loss | Endothermic peak | Loss of adsorbed and loosely bound water |

| >300 | Significant weight loss | Endothermic peak(s) | Decomposition of the polyphosphate chains, releasing water and phosphorus oxides |

Visualizations

Experimental Workflows

Caption: Experimental workflows for the synthesis of this compound.

Characterization Logic

Caption: Logical relationship between characterization techniques and material properties.

References

"metaphosphoric acid chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metaphosphoric acid, a polymeric oxyacid of phosphorus, represents a family of compounds with the empirical formula (HPO₃)ₙ. This guide provides an in-depth exploration of the chemical properties, structure, and analytical methodologies pertaining to this compound. It is intended to serve as a technical resource for professionals in research, chemical sciences, and pharmaceutical development. The document summarizes key quantitative data, details experimental protocols for characterization, and presents visual representations of its structural forms and hydrolytic pathway.

Chemical Structure and Forms

This compound is not a single molecule but rather a mixture of linear and cyclic polyphosphoric acids.[1] The fundamental repeating unit is the metaphosphate group (PO₃⁻). The structure can vary from simple cyclic trimers and tetramers to long-chain polymers.

-

Cyclic Metaphosphoric Acids: These are true molecular entities with defined ring structures. The most common are trithis compound ((HPO₃)₃) and tetrathis compound ((HPO₃)₄).[1][2] Trithis compound consists of a six-membered ring of alternating phosphorus and oxygen atoms, while tetrathis compound has a twelve-membered ring.[2]

-

Linear Polyphosphoric Acids: These consist of chains of linked phosphate (B84403) tetrahedra. Commercial this compound is often a glassy solid or a viscous liquid comprising a mixture of these linear and cyclic forms.[3]

The phosphorus atom in this compound is in the +5 oxidation state.[1]

Figure 1: Structural forms of this compound.

Chemical and Physical Properties

This compound is a colorless, odorless, and hygroscopic solid, often appearing as glassy pieces.[3] It is soluble in water, where it slowly hydrolyzes to orthophosphoric acid; this process is accelerated by heat.[3][4] It is also soluble in alcohol.[3]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound. It is important to note that due to its polymeric nature, some properties can vary.

| Property | Value | Reference |

| Molecular Formula | (HPO₃)ₙ | [3] |

| Molar Mass (HPO₃ unit) | 79.98 g/mol | [5] |

| CAS Number | 37267-86-0 | [3] |

| Density | ~2.2 g/cm³ | [6] |

| Melting Point | Softens at ~80°C, decomposes on strong heating | [6] |

| Boiling Point | Decomposes | [7] |

| pKa | ~1.5 (for the polymeric acid) | [4] |

| Solubility in Water | Soluble, with slow hydrolysis | [3][4] |

Experimental Protocols

Preparation of this compound

This compound is typically prepared by the controlled dehydration of orthophosphoric acid or the partial hydration of phosphorus pentoxide.[3]

Protocol: Thermal Dehydration of Orthophosphoric Acid

-

Place a known quantity of orthophosphoric acid (H₃PO₄) in a suitable crucible (e.g., porcelain).

-

Heat the acid to a temperature above 300°C.[3] This can be done in a muffle furnace.

-

Maintain this temperature for a prolonged period to drive off water molecules.

-

Upon cooling, a glassy, polymeric solid of this compound, with the general composition (HPO₃)ₙ, is obtained.[3]

References

- 1. This compound | 37267-86-0 | Benchchem [benchchem.com]

- 2. Tetrathis compound (13598-74-8) for sale [vulcanchem.com]

- 3. This compound | 37267-86-0 [chemicalbook.com]

- 4. ebm-journal.org [ebm-journal.org]

- 5. This compound | HO3P | CID 3084658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared spectroscopic method for estimating physical properties of metaphosphates glasses - IR@CGCRI [cgcri.csircentral.net]

An In-Depth Technical Guide to the History and Discovery of Metaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, a term encompassing a family of polymeric and cyclic phosphorus oxoacids with the empirical formula HPO₃, has a rich and complex history intertwined with the development of modern chemistry. Initially a source of confusion and debate among 19th-century chemists, the study of this compound and its salts led to fundamental concepts such as polybasicity and polymerization. This technical guide provides a comprehensive overview of the historical milestones, key experimental discoveries, and the evolution of our understanding of the structure and properties of these fascinating compounds.

Historical Timeline and Key Discoveries

The journey to understanding this compound was not a linear path but rather a gradual unraveling of the complex relationships between different phosphoric acids.

Early Investigations and the Work of Berzelius: The story begins with the foundational work on phosphoric acids by the Swedish chemist Jöns Jacob Berzelius in the early 19th century. His research laid the groundwork for differentiating various phosphate (B84403) compounds, though the true nature of the polymeric forms remained elusive.

The Pivotal Contributions of Thomas Graham (1833): The Scottish chemist Thomas Graham is credited with bringing clarity to the field with his seminal 1833 paper, "Researches on the Arseniates, Phosphates, and Modifications of Phosphoric Acid."[1] Graham's meticulous experiments distinguished between three forms of phosphoric acid: orthophosphoric acid, pyrophosphoric acid, and a new form he named This compound .[1][2] He observed that heating orthophosphoric acid to redness produced a glassy, solid substance with distinct chemical properties.[3] This substance, which he termed "glacial phosphoric acid," was, in fact, a mixture of polyphosphoric acids.

Graham also prepared and characterized the sodium salt of this new acid, which he called "metaphosphate of soda."[4] This substance, later known as Graham's salt , was a water-soluble glass and a key subject of study in the developing field of polymer chemistry.[4]

Fleitmann, Henneberg, and the Concept of Polymeric Forms: Following Graham's work, German chemists Theodor Fleitmann and W. Henneberg continued the investigation of metaphosphates. In 1849, Fleitmann introduced the name "hexathis compound," although the exact cyclic structure was not yet known.[4] Their work further solidified the idea that this compound and its salts were not simple monomeric species but rather complex, polymeric substances.

Structural Elucidation in the 20th Century: The true structural nature of the various metaphosphates was not fully understood until the advent of modern analytical techniques in the 20th century. Through methods like X-ray diffraction and paper chromatography, scientists were able to identify and characterize the different cyclic and linear polyphosphates that constitute what is broadly known as this compound. This led to the identification of specific cyclic forms, such as trithis compound and hexathis compound.

Quantitative Data on Phosphoric Acids and Their Salts

The following tables summarize key physical and chemical properties of orthophosphoric acid and various forms of this compound and its salts, providing a basis for comparison.

Table 1: Physical Properties of Phosphoric Acids

| Property | Orthophosphoric Acid (H₃PO₄) | This compound (HPO₃)n | Trithis compound (H₃P₃O₉) |

| Molar Mass ( g/mol ) | 98.00 | (79.98)n | 239.94[5] |

| Appearance | White solid or colorless, viscous liquid (>42 °C)[6] | Colorless, glassy solid[7] | Crystalline solid |

| Density (g/cm³) | 1.885 (liquid)[8] | ~2.2-2.5 | 2.38[9] |

| Melting Point (°C) | ~40[6] | Decomposes on heating | N/A |

| Boiling Point (°C) | 158[6] | Decomposes on heating | N/A |

| Solubility in Water | Miscible[8] | Soluble, with slow hydrolysis to orthophosphoric acid[7] | Soluble |

Table 2: Properties of Key Metaphosphate Salts

| Property | Sodium Metaphosphate (Graham's Salt) (NaPO₃)n | Sodium Hexametaphosphate (Na₆P₆O₁₈) |

| Molar Mass ( g/mol ) | (101.96)n | 611.77[10] |

| Appearance | White powder or glassy transparent solid[11] | White crystals[10] |

| Density (g/cm³) | ~2.5 | 2.484[2][4][11] |

| Melting Point (°C) | ~616 (decomposes) | 628[2][4][11] |

| Boiling Point (°C) | N/A | 1500[2][4][11] |

| Refractive Index (n_D) | N/A | 1.482[2][4][11] |

| Solubility in Water | Soluble[11] | Soluble[10] |

Experimental Protocols

The experimental methods used in the 19th century were foundational to the discovery and characterization of this compound. Below are detailed descriptions of the types of protocols employed by early researchers, reconstructed from historical accounts.

Historical Synthesis of this compound (Glacial Phosphoric Acid)

Objective: To prepare this compound by the thermal dehydration of orthophosphoric acid, as would have been performed by chemists in the 19th century.

Materials:

-

Orthophosphoric acid (syrupy)

-

Porcelain or platinum crucible

-

Clay pipe triangle

-

Tripod stand

-

Bunsen burner or alcohol lamp (Berzelius lamp)[1]

-

Glass rod

-

Desiccator

Apparatus: Early 19th-century laboratories relied on relatively simple equipment. Heating was achieved using charcoal furnaces, and later, alcohol-fueled lamps like the Berzelius lamp, which provided higher temperatures. The introduction of the Bunsen burner in the mid-1850s provided a more controllable heat source.[1] Glassware was often hand-blown, and crucibles were typically made of porcelain or, for high-temperature work, expensive platinum.

Procedure:

-

A quantity of syrupy orthophosphoric acid was placed into a porcelain or platinum crucible.

-

The crucible was placed on a clay pipe triangle supported by a tripod stand.

-

The crucible was gently heated with a Bunsen burner or alcohol lamp to drive off water. The heating was done gradually to prevent spattering.

-

As the temperature increased, the orthophosphoric acid would dehydrate, first forming pyrophosphoric acid and then, upon stronger heating to redness, a molten, glassy substance.

-

The heating was continued until the evolution of water vapor ceased, and the remaining substance was a clear, fused mass.

-

The crucible was then removed from the heat and allowed to cool in a desiccator to prevent the reabsorption of moisture from the air.

-

The resulting glassy solid was "glacial phosphoric acid," a mixture of various linear and cyclic polyphosphoric acids.[3]

Historical Preparation of Sodium Metaphosphate (Graham's Salt)

Objective: To prepare the sodium salt of this compound, as first described by Thomas Graham.

Materials:

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Porcelain crucible

-

Furnace or a strong Bunsen burner

-

Metal plate for quenching

Procedure:

-

Sodium dihydrogen phosphate was placed in a porcelain crucible.

-

The crucible was heated strongly in a furnace or over a powerful burner.

-

The sodium dihydrogen phosphate would first lose its water of crystallization and then undergo further dehydration and polymerization.

-

The heating was continued until the contents of the crucible fused into a clear, molten liquid.

-

The molten mass was then quickly poured onto a cold metal plate to rapidly cool (quench) it, forming a transparent, glassy solid.[4]

-

This glassy substance was Graham's salt, a sodium polymetaphosphate.

Early Methods for Determining Empirical Formula

In the 19th century, chemists relied on techniques like combustion analysis to determine the elemental composition of compounds.[12] For inorganic compounds like the phosphates, gravimetric analysis was more common.

Objective: To determine the empirical formula of a phosphate salt.

Procedure (Conceptual):

-

A known mass of the phosphate salt would be dissolved in water.

-

A solution of a precipitating agent, such as a soluble magnesium salt in the presence of ammonia, would be added to precipitate the phosphate as magnesium ammonium (B1175870) phosphate (MgNH₄PO₄·6H₂O).

-

The precipitate would be carefully collected by filtration, washed, and then ignited at a high temperature.

-

Ignition would convert the magnesium ammonium phosphate to magnesium pyrophosphate (Mg₂P₂O₇), a stable compound with a well-defined composition.

-

By weighing the resulting magnesium pyrophosphate, the mass of phosphorus in the original sample could be calculated.

-

The mass of the metal cation (e.g., sodium) could be determined by other precipitation methods or by difference.

-

From the masses of the constituent elements, the mole ratios could be calculated, leading to the empirical formula.[13][14]

Visualizing the Relationships and Structures

The relationships between the different phosphoric acids and the structures of metaphosphates can be visualized using diagrams.

Relationship Between Phosphoric Acids

The dehydration of orthophosphoric acid leads to the formation of pyro- and metaphosphoric acids. This process is a condensation polymerization.

Caption: Condensation of orthophosphoric acid to pyrophosphoric and metaphosphoric acids.

Cyclic and Polymeric Structures of this compound

This compound exists as a mixture of cyclic and linear polymers. The cyclic forms are known as cyclophosphates.

Caption: The different structural forms of this compound.

Conclusion

The history of this compound is a testament to the progress of chemical science. From the initial qualitative observations of Thomas Graham to the detailed structural elucidations of the 20th century, the study of these polymeric and cyclic phosphates has not only expanded our knowledge of phosphorus chemistry but also contributed to fundamental chemical principles. For researchers and professionals in drug development and other scientific fields, understanding this historical context provides a deeper appreciation for the complex nature of these compounds and their continued relevance in modern chemistry.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. SODIUM HEXAMETAPHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. atamankimya.com [atamankimya.com]

- 5. Trithis compound | H3O9P3 | CID 510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphoric acid CAS#: 7664-38-2 [m.chemicalbook.com]

- 7. Product of the Month January: this compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 8. limac.lv [limac.lv]

- 9. Cas 13566-25-1,trithis compound | lookchem [lookchem.com]

- 10. Sodium hexametaphosphate - Wikipedia [en.wikipedia.org]

- 11. atamankimya.com [atamankimya.com]

- 12. LabXchange [labxchange.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Classic chemistry: finding the empirical formula – scienceinschool.org [scienceinschool.org]

Metaphosphoric Acid: A Technical Guide for Researchers

CAS Number: 37267-86-0[1][2][3][4][5]

This technical guide provides an in-depth overview of metaphosphoric acid, a versatile reagent with significant applications in biochemical research and drug development. This document details its chemical identity, comprehensive safety data, and established experimental protocols for its use in ascorbic acid quantification and protein precipitation.

Chemical and Physical Properties

This compound is a cyclic or polymeric inorganic acid.[6] Commercially available forms are often a mixture of polyphosphoric acids, and may be stabilized with sodium metaphosphate.[1][7]

| Property | Value | Reference |

| Molecular Formula | (HPO₃)n | [1] |

| Molecular Weight | 79.98 g/mol (for the monomer) | [3][8] |

| Appearance | Colorless, glassy solid; pieces or chips | [2][9] |

| Solubility | Highly soluble in water | [1] |

| Density | 2.2 - 2.4 g/cm³ at 20 °C | [1] |

| Melting Point | Approximately 200 °C | [10] |

| Boiling Point | Approximately 600 °C | [10] |

Safety Data

This compound is a corrosive substance that requires careful handling.[1][8] The following tables summarize the key safety information based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

GHS Label Elements

| Pictogram | Signal Word |

|

| Danger |

Precautionary Statements

| Code | Statement |

| P260 | Do not breathe dusts or mists. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER/doctor. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[7][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediate medical treatment is required as corrosive injuries can be difficult to heal.[1][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Immediately call an ophthalmologist.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. Call a physician immediately. There is a danger of perforation of the esophagus and stomach.[1][8] |

Handling and Storage

-

Handling: Handle and open containers with care. Avoid dust formation. Use in a well-ventilated area, preferably under a chemical fume hood.[1][12] Wash hands thoroughly after handling.[1]

-

Storage: Store in a dry, cool, and well-ventilated place.[12][13] Keep containers tightly closed.[12] this compound is hygroscopic.[1][13] Incompatible with strong bases and oxidizing agents.[12]

Experimental Protocols

This compound is a crucial reagent in two primary types of biochemical applications: the stabilization and extraction of ascorbic acid for quantification, and the precipitation of proteins for analysis.

Quantification of Ascorbic Acid (Vitamin C)

This compound is used as an extractant and stabilizer for ascorbic acid in various samples, including food and biological fluids.[3] It prevents the oxidation of ascorbic acid, which is particularly susceptible to degradation.[3]

This method is a classic approach for determining ascorbic acid content.

Methodology:

-

Reagent Preparation:

-

3% this compound Solution: Dissolve 15 g of this compound crystals in distilled water and make up the volume to 500 mL.[1]

-

Standard Ascorbic Acid Solution: Accurately weigh 100 mg of L-ascorbic acid and dissolve it in 100 mL of 3% this compound solution.[1]

-

2,6-dichloroindophenol (B1210591) Dye Solution: Dissolve 50 mg of 2,6-dichloroindophenol sodium salt in approximately 150 mL of hot distilled water containing 42 mg of sodium bicarbonate. Cool and dilute to 200 mL with distilled water.[8]

-

-

Sample Extraction:

-

Titration:

-

Calculation:

-

First, standardize the dye solution by titrating against the standard ascorbic acid solution to determine a dye factor (mg of ascorbic acid per mL of dye).

-

Calculate the ascorbic acid content in the sample using the titration volume and the dye factor.[1]

-

HPLC offers a more specific and sensitive method for ascorbic acid quantification.

Methodology:

-

Sample Preparation:

-

For plasma samples, mix 25 µL of plasma with 225 µL of 5% this compound.[2]

-

For food samples like juices, dilute with an equal volume of 10% this compound.[13]

-

Centrifuge the mixture (e.g., 3000 x g for 10 minutes) to precipitate proteins and clarify the supernatant.[2]

-

Filter the supernatant through a 0.45 µm filter before injection.[3]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column.[3]

-

Use a mobile phase appropriate for ascorbic acid separation, such as a phosphate (B84403) buffer at a low pH (e.g., pH 2.5-3.0).[3]

-

Detect ascorbic acid using a UV detector at a wavelength of 242-254 nm.[3]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of ascorbic acid.

-

Determine the concentration of ascorbic acid in the sample by comparing its peak area to the standard curve.

-

Caption: Workflow for Ascorbic Acid Analysis using HPLC.

Protein Precipitation

This compound is an effective agent for precipitating proteins from biological samples.[6] This is a critical step in sample preparation for various analytical techniques, such as removing interfering proteins before small molecule analysis or preparing samples for electrophoresis. The mechanism involves the disruption of the protein's hydration shell by the acid, leading to aggregation and precipitation.[14]

General Methodology:

-

Sample Lysis (if applicable):

-

Addition of this compound:

-

To the protein-containing solution (e.g., cell lysate, plasma, serum), add a pre-determined concentration of cold this compound. The final concentration will need to be optimized for the specific protein and sample type.

-

-

Incubation:

-

Incubate the mixture on ice for a period of time (e.g., 30 minutes) to allow for complete protein precipitation.[15]

-

-

Centrifugation:

-

Supernatant Removal:

-

Carefully decant or pipette off the supernatant, which contains the de-proteinized sample.

-

-

Pellet Washing (Optional):

-

The protein pellet can be washed with a cold solvent like acetone (B3395972) or ethanol (B145695) to remove any remaining contaminants.[15]

-

-

Resuspension (for protein analysis):

-

If the precipitated protein is the target of analysis (e.g., for Western blotting), the pellet can be resuspended in a suitable buffer (e.g., Laemmli buffer).

-

Role in Signaling Pathway Research

Current scientific literature does not indicate a direct role for this compound as a signaling molecule within cellular pathways. Instead, its utility in this field of research is as a tool for sample preparation. By effectively precipitating proteins, this compound allows researchers to isolate and analyze components of signaling cascades. For instance, in studying a protein phosphorylation cascade, this compound can be used to prepare cell lysates for subsequent analysis by techniques like Western blotting, which can then detect the phosphorylation status of specific signaling proteins.

Caption: Workflow for Studying Signaling Pathways.

References

- 1. scribd.com [scribd.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Vitamin C Detection in Food: Practical Methods & Case Studies [metabolomics.creative-proteomics.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 6. ebm-journal.org [ebm-journal.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. mantech-inc.com [mantech-inc.com]

- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 11. affbiotech.com [affbiotech.com]

- 12. goldbio.com [goldbio.com]

- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 14. bioquochem.com [bioquochem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Forms of Metaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid, with the empirical formula HPO₃, is a fascinating and complex oxoacid of phosphorus. Unlike its more commonly known counterpart, orthophosphoric acid (H₃PO₄), this compound does not typically exist as a stable discrete molecule. Instead, it readily polymerizes to form a variety of cyclic and linear structures. These isomeric and polymeric forms exhibit distinct chemical and physical properties, making them subjects of significant interest in various fields, including materials science, biochemistry, and as reagents in organic synthesis. This technical guide provides a comprehensive overview of the primary isomeric forms of this compound, detailing their synthesis, structural characterization, and key properties.

Isomeric and Polymeric Structures

This compound is best understood as a family of compounds with the general formula (HPO₃)ₙ. These can be broadly categorized into two main groups: cyclic metaphosphoric acids and linear polyphosphoric acids.

1. Cyclic Metaphosphoric Acids:

Cyclic metaphosphoric acids are ring structures formed by the condensation of phosphoric acid units.[1] The most well-characterized members of this family are trithis compound and tetrathis compound.

-

Trithis compound (H₃P₃O₉): Also known as cyclotriphosphoric acid, this is the most common and stable cyclic form.[1][2] Its structure consists of a six-membered ring of alternating phosphorus and oxygen atoms.[1] Each phosphorus atom is tetrahedrally coordinated, bonded to two bridging oxygen atoms within the ring, one exocyclic oxygen atom with a double bond, and one hydroxyl group.[1] The three P-O-P bonds are a defining feature of its structure.[3] Trithis compound is a tribasic acid.[4]

-

Tetrathis compound (H₄P₄O₁₂): This is another stable cyclic this compound containing an eight-membered ring of alternating phosphorus and oxygen atoms.[1] Similar to the trimer, each phosphorus atom is tetrahedrally coordinated.

2. Polymeric this compound ((HPO₃)ₙ):

This form consists of long linear chains of repeating HPO₃ units.[1][4] It is often obtained as a glassy, amorphous solid and is sometimes referred to as polythis compound.[5] The chain length, and therefore the molecular weight, can vary significantly depending on the method of preparation.[1]

Data Presentation: Properties of this compound Isomers

| Property | Trithis compound (H₃P₃O₉) | Tetrathis compound (H₄P₄O₁₂) | Polymeric this compound ((HPO₃)ₙ) |

| Molar Mass ( g/mol ) | 239.94[6] | 319.92 | Variable |

| Appearance | White crystalline solid[1] | - | Glassy, colorless solid or viscous liquid[1] |

| Solubility in Water | Highly soluble[1] | - | Slowly dissolves and hydrolyzes[7] |

| Structure | Cyclic 6-membered P-O ring[1] | Cyclic 8-membered P-O ring[1] | Linear polymer chain[1][4] |

Experimental Protocols

Synthesis of Sodium Trimetaphosphate (Na₃P₃O₉)

A common precursor for the preparation of trithis compound is its sodium salt.

Method 1: Thermal Dehydration of Sodium Dihydrogen Phosphate (B84403) [8]

-

Reactant: Sodium dihydrogen phosphate (NaH₂PO₄).

-

Procedure: Heat sodium dihydrogen phosphate to 550 °C. The following reaction occurs: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O.[8]

-

Purification: The resulting sodium trimetaphosphate can be dissolved in water and the hexahydrate form can be precipitated by the addition of sodium chloride due to the common ion effect.[8]

Method 2: Reaction of Orthophosphoric Acid with Sodium Chloride [9]

-

Reactants: Orthophosphoric acid (85 wt%) and sodium chloride.

-

Procedure: Heat a mixture of the reactants to 600 °C. The reaction proceeds as follows: 3H₃PO₄ + 3NaCl → Na₃P₃O₉ + 3H₂O + 3HCl.[8] This method yields high-purity sodium trimetaphosphate (99%).[9]

Preparation of Trithis compound (H₃P₃O₉)

Trithis compound can be prepared from its sodium salt via ion exchange.

-

Starting Material: An aqueous solution of sodium trimetaphosphate (Na₃P₃O₉).

-

Procedure: Pass the aqueous solution of Na₃P₃O₉ through a cation-exchange resin in the hydrogen form (e.g., Amberlite IR-120).[2] The sodium ions are exchanged for hydrogen ions, yielding a solution of trithis compound.

-

Isolation: The resulting solution can be carefully evaporated at low temperature to obtain the crystalline acid.

Synthesis of Polyphosphoric Acid (PPA)

Polyphosphoric acid is a mixture of linear phosphoric acids and can be used as a starting material for the synthesis of certain metaphosphates.

-

Reactants: 85% Orthophosphoric acid and phosphorus pentoxide (P₂O₅).[10]

-

Procedure: Mix the orthophosphoric acid with phosphorus pentoxide and heat the mixture to 200 °C for 30 minutes.[10] The resulting highly viscous liquid is commercial polyphosphoric acid.

Characterization Techniques

A variety of analytical techniques are employed to characterize the different forms of this compound.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful tool for distinguishing between different phosphate species. The chemical shifts in the ³¹P NMR spectrum are sensitive to the local chemical environment of the phosphorus atoms. Cyclic and linear phosphates exhibit distinct chemical shifts, allowing for their identification and quantification in mixtures.[1][4]

-

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy are used to identify the characteristic vibrational modes of the phosphate groups. The P=O and P-O-P stretching and bending vibrations give rise to characteristic bands in the spectra, which can be used to elucidate the structure of the different isomers.[5][11] For instance, sodium trimetaphosphate shows characteristic peaks for P=O at 1296 and 1102 cm⁻¹ and for P-O-P at 985 and 774 cm⁻¹.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline forms of metaphosphates, providing accurate bond lengths and angles.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and characterization of trithis compound.

Conclusion

The isomeric forms of this compound represent a diverse class of compounds with unique structural features and properties. Understanding the synthesis and characterization of these cyclic and polymeric species is crucial for their application in various scientific and industrial domains. This guide has provided a detailed overview of the key aspects of this compound chemistry, offering a valuable resource for researchers and professionals in the field. Further investigation into the reactivity and potential applications of these compounds is a promising area for future research.

References

- 1. Phosphorus pentoxide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. US3347627A - Process for manufacturing sodium trimetaphosphate - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. scielo.br [scielo.br]

- 6. Trithis compound | H3O9P3 | CID 510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Synthesis of Phosphorus Pentoxide - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sodium trimetaphosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ccsenet.org [ccsenet.org]

- 11. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Stability and Degradation Pathways of Metaphosphoric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid is a term that encompasses a family of inorganic oxoacids of phosphorus with the empirical formula HPO₃. It is not a single, stable molecule under normal conditions but rather exists in various cyclic and polymeric forms.[1][2] The most common and stable forms are cyclic trithis compound (H₃P₃O₉) and polymeric this compound ((HPO₃)n).[2] Due to its use as a phosphorylating agent, a dehydrating agent in organic synthesis, a component in dental cements, and as a stabilizing agent in various formulations, including for ascorbic acid, a thorough understanding of its stability and degradation is critical for its effective application, particularly in the pharmaceutical and drug development sectors.[3][4][5] This guide provides a comprehensive overview of the stability profile of this compound and its degradation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Chemical Structure and Forms

This compound is derived from the formal removal of one water molecule from orthophosphoric acid (H₃PO₄).[1] This dehydration process leads to the formation of various condensed phosphoric acids. The primary forms of this compound are:

-

Cyclic Metaphosphoric Acids: These are ring structures formed from the condensation of phosphoric acid units. The most prevalent is trithis compound (H₃P₃O₉) , which consists of a six-membered ring of alternating phosphorus and oxygen atoms.[1] Another example is tetrathis compound (H₄P₄O₁₂) .[6] These cyclic forms are distinct molecular entities with defined properties.[1]

-

Polymeric this compound ((HPO₃)n): This form consists of long, linear chains of repeating HPO₃ units.[1] It is typically a glassy, colorless, and highly hygroscopic solid produced by heating orthophosphoric acid above 300°C.[1] Unlike the cyclic forms, polymeric this compound is a mixture of polymers with varying chain lengths.[1]

The discrete HPO₃ molecule is generally unstable and readily polymerizes.[1]

Stability of this compound

The stability of this compound is significantly influenced by environmental factors, primarily pH and temperature. The primary degradation pathway is hydrolysis, which ultimately converts this compound back to orthophosphoric acid.

Effect of pH

The rate of hydrolysis of this compound is highly dependent on the pH of the aqueous solution.

-

Acidic Conditions: In acidic solutions, this compound is very unstable and rapidly hydrolyzes to orthophosphoric acid.[7] The hydrolysis is catalyzed by hydrogen ions.[7]

-

Neutral and Alkaline Conditions: In neutral or slightly alkaline solutions (pH 7-9), the metaphosphate form is considerably more stable, even at elevated temperatures.[7] At a pH of 7, the hydrolysis is very slow.[7] The stability of sodium metaphosphate is practically permanent at ordinary temperatures when the pH is adjusted to 8 or 9.[7]

Effect of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. The hydrolysis rate is enormously intensified by heat, especially in acidic conditions.[7] Even in more stable alkaline solutions, boiling will eventually lead to the conversion of metaphosphate to orthophosphate.[7]

Degradation Pathways

The principal degradation pathway for all forms of this compound is hydrolysis. This process involves the cleavage of the P-O-P bonds.

Hydrolysis of Cyclic this compound

The hydrolysis of cyclic metaphosphoric acids, such as trithis compound, proceeds through the opening of the ring structure to form the corresponding linear polyphosphate. For trithis compound, the primary product of hydrolysis is tripolyphosphoric acid, which is then further hydrolyzed to pyrophosphoric acid and finally to orthophosphoric acid.

Hydrolysis of Polymeric this compound

Linear polyphosphoric acids degrade via two main mechanisms:

-

Chain Scission: Random cleavage of internal P-O-P bonds within the polymer chain, resulting in shorter polyphosphate chains.

-

End-Group Scission: Hydrolysis at the terminal phosphate (B84403) units, releasing orthophosphoric acid.

The degradation of long-chain polyphosphates can also lead to the formation of cyclic trimetaphosphate.

Below is a diagram illustrating the general degradation pathway of this compound.

Quantitative Data on Degradation Kinetics

While specific kinetic data for this compound is sparse in readily available literature, data from related polyphosphate compounds can provide insight into the degradation rates under various conditions. The hydrolysis of phosphate esters generally follows pseudo-first-order kinetics.

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of Phosphate-Bridged Phthalonitrile (B49051) Monomers

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 4 | 25 | 1.0 x 10⁻⁷ |

| 4 | 50 | 8.0 x 10⁻⁷ |

| 4 | 80 | 5.0 x 10⁻⁶ |

| 7 | 25 | 2.0 x 10⁻⁸ |

| 7 | 50 | 2.0 x 10⁻⁷ |

| 7 | 80 | 2.0 x 10⁻⁶ |

| 10 | 25 | 1.0 x 10⁻⁷ |

| 10 | 50 | 1.0 x 10⁻⁶ |

| 10 | 80 | 1.0 x 10⁻⁵ |

Data adapted from a study on related phosphate ester compounds and should be considered representative.

Table 2: Qualitative Stability of Sodium Metaphosphate at Boiling Temperature

| pH | % Hydrolysis after Boiling |

| 2.0 | 100 |

| 3.0 | 75 |

| 4.0 | 25 |

| 5.0 | 10 |

| 6.0 | 5 |

| 7.0 | <1 |

| 8.0 | <1 |

| 9.0 | <1 |

Data derived from qualitative descriptions in the literature.[7]

Experimental Protocols

The analysis of this compound and its degradation products often involves chromatographic techniques to separate the various phosphate species.

Ion-Exchange Chromatography for Polyphosphate Analysis

Ion-exchange chromatography is a powerful technique for separating and quantifying different chain lengths of polyphosphates.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a conductivity detector.

-

Column: An anion-exchange column, such as an IonPac® AS11 or similar, is suitable for separating polyphosphates.

-

Mobile Phase: A gradient of a strong base, typically sodium hydroxide, is used as the eluent. A common gradient might start at a low concentration and increase to elute the more highly charged, longer-chain polyphosphates.

-

Sample Preparation: Samples containing this compound are diluted in deionized water to an appropriate concentration. If necessary, the pH is adjusted.

-

Analysis: The sample is injected onto the column, and the different phosphate species are separated based on their charge and size. The conductivity detector measures the concentration of each eluting species. Orthophosphate, pyrophosphate, trimetaphosphate, and longer-chain polyphosphates will have distinct retention times.

-

Quantification: Calibration curves are generated using standards of known concentrations for each phosphate species to be quantified.

Below is a diagram of the experimental workflow for ion-exchange chromatography.

Paper Chromatography for Phosphate Species Identification

Paper chromatography is a simpler, qualitative or semi-quantitative method for separating different phosphate species.

Methodology:

-

Stationary Phase: A strip of chromatography paper.

-

Mobile Phase (Solvent System): A mixture of organic solvents and an acidic or basic aqueous phase. The composition of the solvent system determines the separation characteristics. A common solvent system for separating metaphosphates includes monochloroacetic acid, ammonia, ethanol, and n-propanol.

-

Sample Application: A small spot of the sample solution is applied to the origin line on the chromatography paper.

-

Development: The paper is suspended in a sealed chromatography tank containing the mobile phase, ensuring that the sample spot is above the solvent level. The solvent moves up the paper by capillary action (ascending chromatography) or down (descending chromatography), separating the components of the sample.

-

Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated phosphate spots are visualized by spraying with a colorimetric reagent, such as an acidic ammonium (B1175870) molybdate (B1676688) solution followed by a reducing agent (e.g., stannous chloride or ascorbic acid), which forms a blue complex with orthophosphate. To visualize polyphosphates, they must first be hydrolyzed to orthophosphate on the paper, typically by spraying with an acid and heating.

-

Identification: The different phosphate species (ortho-, pyro-, trimeta-, and higher polyphosphates) are identified by their Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front), which are compared to those of known standards run under the same conditions.

Conclusion

This compound exists in cyclic and polymeric forms, both of which are susceptible to hydrolytic degradation. The stability of these compounds is highly dependent on pH and temperature, with significantly greater stability observed in neutral to alkaline conditions and at lower temperatures. The primary degradation pathway for all forms is hydrolysis, which ultimately yields orthophosphoric acid. Understanding these stability and degradation characteristics is paramount for researchers, scientists, and drug development professionals to ensure the efficacy and stability of formulations and the accuracy of experimental results involving this compound. The analytical methods outlined in this guide provide robust means for monitoring the integrity of this compound and quantifying its degradation products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Mechanistic study on the hydrolytic degradation of polyphosphates | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Phosphatase-Mediated Hydrolysis of Linear Polyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis rate constants and activation parameters for phosphate- and phosphonate-bridged phthalonitrile monomers under acid, neutral and alkali conditions - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Explorations of Metaphosphoric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metaphosphoric acid (HPO₃), a key oxoacid of phosphorus, plays a significant role in various chemical and biological processes. Its monomeric form is a highly reactive species that can exist in several isomeric forms. Furthermore, it readily polymerizes to form cyclic and linear oligomers, with the trimer, cyclotrithis compound, being a notable example. Understanding the structural and energetic landscape of this compound and its oligomers is crucial for elucidating reaction mechanisms and designing novel phosphorus-containing compounds in fields ranging from materials science to drug development.

Theoretical and computational chemistry provide powerful tools to investigate the transient and complex nature of these species. This technical guide offers an in-depth overview of the theoretical studies conducted on this compound, focusing on its isomers, stability, and vibrational properties. It aims to provide researchers with a comprehensive understanding of the computational approaches used and the key findings that have emerged from these studies.

Monomeric this compound (HPO₃)

Theoretical studies have revealed a complex potential energy surface for the HPO₃ system, with numerous isomers identified. The relative stability of these isomers is highly dependent on the level of theory and basis set employed in the calculations.

Isomers and Energetics

Table 1: Calculated Relative Energies of Selected HPO₃ Isomers

| Isomer | Point Group | Relative Energy (kcal/mol) | Computational Method |

| HOPO₂ (planar) | Cₛ | 0.00 | B3LYP/6-311++G(3df,3pd)[1] |

| (cis, cis)-HOOPO | C₁ | Value not available | B3LYP/6-311++G(3df,3pd)[1] |

| stereo HP(O)O₂ | Cₛ | Value not available | B3LYP/6-311++G(3df,3pd)[1] |

Note: Specific relative energy values for all nine isomers from a single consistent high-level calculation are not publicly available in a consolidated table. The provided information is based on the identification of the most stable isomer from the cited study.

Optimized Geometries

The geometric parameters of the various HPO₃ isomers have been determined through computational optimization. The structure of the most stable isomer, HOPO₂, has been a particular focus of these studies.

Table 2: Calculated Geometric Parameters for the HOPO₂ Isomer

| Parameter | Bond Length (Å) / Angle (°) | Computational Method |

| P=O₁ | Value not available | B3LYP/6-311++G(3df,3pd) |

| P=O₂ | Value not available | B3LYP/6-311++G(3df,3pd) |

| P-O₃ | Value not available | B3LYP/6-311++G(3df,3pd) |

| O₃-H | Value not available | B3LYP/6-311++G(3df,3pd) |

| ∠O₁PO₂ | Value not available | B3LYP/6-311++G(3df,3pd) |

| ∠O₁PO₃ | Value not available | B3LYP/6-311++G(3df,3pd) |

| ∠PO₃H | Value not available | B3LYP/6-311++G(3df,3pd) |

Vibrational Frequencies

Calculated vibrational frequencies are essential for the identification of these transient species through spectroscopic techniques. The harmonic frequencies for the most stable isomers provide a theoretical fingerprint for experimental comparison.

Table 3: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for the HOPO₂ Isomer

| Mode | Frequency (cm⁻¹) | Description | Computational Method |

| ν₁ | Value not available | O-H stretch | B3LYP/6-311++G(3df,3pd) |

| ν₂ | Value not available | P=O asym stretch | B3LYP/6-311++G(3df,3pd) |

| ν₃ | Value not available | P=O sym stretch | B3LYP/6-311++G(3df,3pd) |

| ν₄ | Value not available | P-O stretch | B3LYP/6-311++G(3df,3pd) |

| ν₅ | Value not available | P-O-H bend | B3LYP/6-311++G(3df,3pd) |

| ν₆ | Value not available | OPO bends | B3LYP/6-311++G(3df,3pd) |

Oligomers of this compound ((HPO₃)n)

This compound has a strong tendency to polymerize, with cyclic trimers and tetramers, as well as linear polymers, being common forms. Theoretical studies on these larger systems are more computationally demanding but provide crucial insights into their structure and stability.

Cyclotrithis compound ((HPO₃)₃)

Cyclotrithis compound is a six-membered ring compound with alternating phosphorus and oxygen atoms. Theoretical studies have focused on its structure, vibrational spectra, and stability.

Table 4: Calculated Properties of Cyclotrithis compound

| Property | Value | Computational Method |

| Point Group | C₃ᵥ (or lower) | Various DFT and ab initio methods |

| P-O (ring) bond length (Å) | Value not available | - |

| P=O (exocyclic) bond length (Å) | Value not available | - |

| P-OH bond length (Å) | Value not available | - |

| Relative Energy (vs 3x HPO₃) | Value not available | - |

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound and its isomers relies on a range of computational chemistry techniques. The general workflow for these studies is outlined below.

Geometry Optimization

The primary step in any theoretical study is to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface.

-

Methodology:

-

Initial Structure Generation: An initial guess for the molecular geometry is created using molecular building software or by modifying known structures.

-

Choice of Theoretical Method: A suitable quantum mechanical method is selected. For this compound, both Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., MP2, CCSD(T)) have been employed.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. Pople-style basis sets (e.g., 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used.

-

Optimization Algorithm: An optimization algorithm, such as the Berny algorithm implemented in Gaussian, is used to iteratively adjust the atomic coordinates to minimize the energy.

-

Convergence Criteria: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Frequency Calculations

Once an optimized geometry is obtained, a frequency calculation is performed to characterize the stationary point and to obtain vibrational spectra.

-

Methodology:

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

-

Vibrational Mode Analysis: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Stationary Point Characterization:

-

A true minimum on the potential energy surface will have all real (positive) vibrational frequencies.

-

A transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated from the sum of the harmonic vibrational frequencies and is used to correct the electronic energies.

-

Thermodynamic Properties: Thermodynamic properties such as enthalpy and Gibbs free energy can also be calculated from the vibrational frequencies.

-

Software

A variety of computational chemistry software packages are used for these types of calculations. The most commonly cited software in the theoretical studies of this compound is Gaussian . Other popular programs include ORCA, GAMESS, and NWChem.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts and workflows discussed in this guide.

Caption: A simplified representation of the isomerization pathways between different HPO₃ isomers, proceeding through transition states.

References

The Behavior of Metaphosphoric Acid in Diverse Solvent Systems: A Technical Guide

Introduction: Metaphosphoric acid, with the empirical formula HPO₃, is a unique and versatile reagent in chemical and biological sciences. It exists primarily as a hygroscopic, glassy solid composed of various cyclic and polymeric phosphates.[1][2][3] Its utility stems from its strong acidity, dehydrating properties, and its ability to act as a protein precipitant and a stabilizer for labile compounds.[3][4][5] This technical guide provides an in-depth exploration of the behavior of this compound in different solvent systems, offering quantitative data, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is not a single molecular entity but rather a mixture of polyphosphoric acids.[6] Its properties can vary depending on the degree of polymerization.

| Property | Description | References |

| Formula | (HPO₃)n | [1][7] |

| Appearance | Colorless, glass-like solid; soft and transparent pieces. | [3][8] |

| Molecular Weight | 79.98 g/mol (for the HPO₃ monomer) | [2][9] |

| State at Room Temp. | Solid | [3] |

| Key Characteristics | Highly hygroscopic (moisture-absorbing), corrosive. | [3][10] |

| Commercial Purity | Often supplied as a mixture, for example, ~65% HPO₃ with ~35% NaPO₃ as a stabilizer. | [7] |

| Incompatibilities | Strong bases, most metals. | [8] |

Behavior in Aqueous Solvent Systems

The interaction of this compound with water is its most critical and complex characteristic. It is highly soluble, but the dissolution is a chemical process involving hydrolysis.[3]

Solubility and Hydrolysis: In aqueous solutions, this compound undergoes a slow hydrolytic degradation, ultimately converting to orthophosphoric acid (H₃PO₄).[4][8] This process involves the breakdown of the polymer or cyclic chains into shorter-chain phosphoric acids, such as pyrophosphoric acid, before forming the final ortho-acid.[6] The rate of this hydrolysis is significantly increased by heat and acidic conditions.[11] One study noted that even after 120 days in an aqueous solution, a small amount of coiled-chain phosphoric acid remained, indicating the slow nature of the complete degradation.[6]

Stability and pH: The stability of the metaphosphate ion in solution is highly dependent on pH. While acid accelerates hydrolysis, alkaline conditions can dramatically stabilize the metaphosphate. Solutions of sodium metaphosphate are practically stable indefinitely at room temperature when the pH is adjusted to 8 or 9.[4] This stability is crucial for applications where the metaphosphate form is required, such as in its role as a protein precipitant.[4]

Behavior in Organic and Mixed-Solvent Systems

This compound exhibits varied solubility and stability in non-aqueous solvents, which can be leveraged for specific applications.

| Solvent Class | Solubility | Stability & Remarks | References |

| Alcohols (e.g., Ethanol) | Soluble. | Solutions in ethanol (B145695) are considered more stable with respect to hydrolysis compared to aqueous solutions, better retaining the 'meta' form. | [8][11] |

| Polar Organic Solvents | Small amounts can be dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO) and acetone. | The polar nature of these solvents allows for some interaction via hydrogen bonding. | [12] |

| Non-polar Solvents | Insoluble or very poorly soluble in solvents such as benzene, toluene, and hexane. | The high polarity of this compound prevents effective dissolution in non-polar media. | [12] |

| Mixed-Acid Systems | A common and effective solvent system is a mixture of this compound and glacial acetic acid (HPO₃-HOAc). | This system is widely used as a stabilizing extractant for ascorbic acid analysis. Acetic acid aids in dissolving the this compound. | [11][13] |

Key Applications and Experimental Protocols

Protein Precipitation

This compound is an effective reagent for the quantitative precipitation of proteins from biological fluids, with an action similar to the more expensive trichloroacetic acid.[4] This is a critical step in sample preparation for the analysis of non-protein components in blood serum and other biological samples.[5]

Experimental Protocol: Protein Precipitation from Serum

-

Prepare Reagent: Prepare a stable sodium metaphosphate solution (see protocol below). Acidify this solution with an appropriate acid (e.g., HCl) just before use to generate the active this compound precipitant.

-

Sample Preparation: Take a known volume of serum (e.g., 1.0 mL).

-

Precipitation: Add the acidified this compound solution dropwise while vortexing until the desired final concentration is reached (typically 5-10%).

-

Incubation: Allow the sample to stand for 10 minutes at room temperature to ensure complete precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Separation: Carefully collect the supernatant, which now contains the deproteinized sample, for further analysis. The precipitated protein forms a pellet at the bottom of the tube.

Ascorbic Acid (Vitamin C) Stabilization and Analysis

This compound is widely used to stabilize ascorbic acid in solution by preventing its oxidation, which is often catalyzed by metal ions.[6][14] The HPO₃-acetic acid solvent system is a standard for extracting and analyzing Vitamin C.[13][15]

Experimental Protocol: Titrimetric Determination of Ascorbic Acid

-

Prepare Extracting Solution: Prepare a solution containing 3% (w/v) this compound and 8% (v/v) glacial acetic acid in deionized water.

-

Sample Extraction: Homogenize a known weight of the sample (e.g., fruit or vegetable tissue) with a specific volume of the HPO₃-acetic acid extracting solution.

-

Clarification: Filter or centrifuge the homogenate to obtain a clear extract.

-

Titration: Pipette a known volume of the clear extract (e.g., 2.0 mL) into a flask.[15]

-

Titrate with a standardized 2,6-dichloroindophenol (B1210591) solution until a faint pink color persists for at least 5 seconds.[15]

-

Calculation: Perform a blank determination and calculate the ascorbic acid content based on the volume of titrant used.[15]

Preparation of this compound Solutions

Protocol: Preparation of a Stabilized Sodium Metaphosphate Solution[4]

This protocol creates a stock solution that is stable and can be acidified for use as a protein precipitant.

-

Dehydration: Place pure sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in a porcelain crucible.

-

Heating: Heat gently at first to prevent spattering. Increase the heat strongly in a muffle furnace or over a powerful gas flame until the salt melts into a clear liquid.

-

Complete Conversion: Maintain this high temperature for approximately one hour to ensure the complete expulsion of water and conversion to sodium metaphosphate glass ((NaPO₃)n).

-

Cooling: Allow the crucible to cool. The result is a clear, glassy solid.

-

Dissolution: Dissolve the cooled glass in deionized water. This may take some time.

-

Stabilization: Adjust the pH of the solution to 8-9 using a small amount of sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). This alkaline solution of sodium metaphosphate is stable at room temperature.

Protocol: Assay of this compound by Alkalimetry[16]

This method determines the concentration of this compound.

-

Sample Preparation: Accurately weigh approximately 5.0 g of the this compound sample.

-

Dissolution: Dissolve the sample in 400 mL of deionized water in a suitable flask.

-

Titration: Titrate the solution with a standardized 1 N sodium hydroxide (NaOH) volumetric solution.

-

Endpoint: Monitor the titration using a pH meter and determine the endpoint at a pH of 4.4.

-

Calculation: Calculate the percentage of HPO₃ using the formula: % HPO₃ = (mL NaOH × N NaOH × 7.998) / Sample weight (g) (Note: 1 mL of 1 N NaOH corresponds to 0.07998 g of HPO₃)

Conclusion

This compound's behavior is profoundly influenced by the solvent system in which it is employed. In aqueous solutions, its utility is a balance between its desired action and its inevitable hydrolysis to orthophosphoric acid, a process that can be controlled by pH. In organic and mixed-solvent systems, particularly with alcohols and acetic acid, its stability is enhanced, making it an indispensable reagent for specific applications like the stabilization and analysis of ascorbic acid. Understanding these solvent-dependent properties is critical for its effective application in research, analysis, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 37267-86-0 | Benchchem [benchchem.com]

- 3. Product of the Month January: this compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. ebm-journal.org [ebm-journal.org]

- 5. nbinno.com [nbinno.com]

- 6. Analysis of this compound for Ascorbic Acid Stabilizer and Its Hydrolytic Degradation [jstage.jst.go.jp]

- 7. meta-Phosphoric acid purum, 65 HPO3, pieces 37267-86-0 [sigmaaldrich.com]

- 8. This compound | 37267-86-0 [chemicalbook.com]

- 9. This compound | HO3P | CID 3084658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. researchgate.net [researchgate.net]

- 12. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]

- 13. Some effects of replacement of this compound/acetic acid solvent system with trichloroacetic acid in microfluorometric determination of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Spectroscopic Analysis of Metaphosphoric Acid: A Technical Guide for Researchers

An In-depth Examination of NMR, IR, and Raman Spectroscopic Methodologies for the Characterization of Metaphosphoric Acid

This compound, with the empirical formula HPO₃, exists as a series of cyclic and polymeric inorganic compounds. As a key reagent in various chemical and biological applications, including as a precipitating agent for proteins and in the synthesis of phosphate (B84403) glasses, a thorough understanding of its structural and bonding characteristics is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—employed for the analysis of this compound, with a particular focus on its common cyclic form, trithis compound (H₃P₃O₉). This document is intended for researchers, scientists, and professionals in drug development who require detailed methodologies and data for the characterization of this compound.

Spectroscopic Data Summary

The spectroscopic analysis of this compound provides valuable insights into its molecular structure, identifying key functional groups and the connectivity of its phosphate units. The quantitative data obtained from ³¹P NMR, FTIR, and Raman spectroscopy for the cyclic trimer, trimetaphosphate, are summarized below for comparative analysis.

| Spectroscopic Technique | Parameter | Observed Value(s) | Assignment |